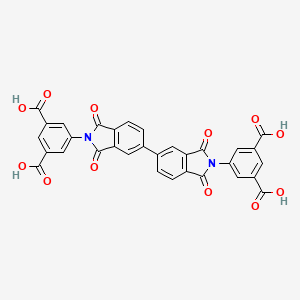![molecular formula C13H16N2O2 B5159538 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the class of compounds known as nitroalkenes, which have been shown to have a variety of interesting properties. In
作用机制
The mechanism of action of 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components like DNA and proteins. It is thought that the anti-cancer properties of nitroalkenes like 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine may be due to their ability to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
One of the advantages of using 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have a variety of interesting properties that make it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are many possible future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine. One area of research could be to further investigate its anti-cancer properties and to explore its potential use in the development of new cancer therapies. Another area of research could be to investigate its anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, further research could be done to better understand its mechanism of action and to design experiments to test its efficacy in a variety of contexts.
合成方法
The synthesis of 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine involves the reaction of 2-nitrobenzaldehyde with 1,3-diaminopropane in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and pyrrolidine to yield the final product. This method has been reported to have a yield of around 40%.
科学研究应用
1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that nitroalkenes like 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine have anti-cancer properties and can induce apoptosis in cancer cells.
属性
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-15(17)13-8-2-1-6-12(13)7-5-11-14-9-3-4-10-14/h1-2,5-8H,3-4,9-11H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOZEUHKHOPJG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)

![2-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5159484.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5159487.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)